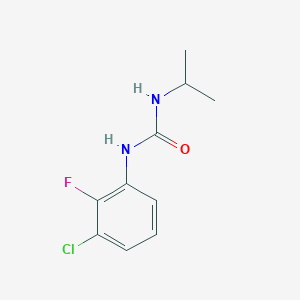![molecular formula C15H16N2O2 B7510714 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxamides and has been studied for its ability to modulate various biological processes.
作用機序
The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves its ability to interact with specific cellular targets, such as enzymes and receptors. 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to modulate the activity of receptors involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease models, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to reduce the formation of amyloid-beta plaques, leading to the improvement of cognitive function.
実験室実験の利点と制限
One advantage of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its ability to selectively target specific cellular targets, leading to the modulation of specific biological processes. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
将来の方向性
There are several future directions for the study of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research involves the optimization of the synthesis method for 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, leading to higher yields and improved purity. Additionally, further studies are needed to elucidate the specific cellular targets and mechanisms of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in various biological processes. Finally, the development of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide analogs with improved solubility and bioavailability could lead to the development of novel therapeutic agents for the treatment of various diseases.
合成法
The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-methylbenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques.
科学的研究の応用
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. One area of research involves the treatment of cancer, as 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of amyloid-beta plaques.
特性
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-16-15(19)12-7-8-17(2)14(18)9-12/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIAQGPRFBHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)


![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)